molecular formula C10H10ClFN2 B12625311 2-Amino-7-fluoro-3-methylquinoline hydrochloride CAS No. 1172730-54-9

2-Amino-7-fluoro-3-methylquinoline hydrochloride

Cat. No.: B12625311
CAS No.: 1172730-54-9
M. Wt: 212.65 g/mol
InChI Key: NLPYQKDSOSQSEV-UHFFFAOYSA-N
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Description

2-Amino-7-fluoro-3-methylquinoline hydrochloride (CAS 1172730-54-9) is a halogenated quinoline derivative characterized by a fluorine atom at position 7, a methyl group at position 3, and an amino group at position 2 of the quinoline core, with hydrochloride as the counterion . Its molecular formula is C₁₀H₁₀ClFN₂, and it has a molecular weight of 212.66 g/mol (calculated from constituent atomic masses).

Properties

CAS No.

1172730-54-9

Molecular Formula

C10H10ClFN2

Molecular Weight

212.65 g/mol

IUPAC Name

7-fluoro-3-methylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C10H9FN2.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12;/h2-5H,1H3,(H2,12,13);1H

InChI Key

NLPYQKDSOSQSEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)F)N=C1N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Pathways

The synthesis of 2-amino-7-fluoro-3-methylquinoline hydrochloride typically involves several key steps:

  • Starting Materials : The synthesis often begins with 3-methylquinoline or its derivatives, which are then fluorinated at the 7-position.

  • Amination : The introduction of the amino group can be achieved through nucleophilic substitution reactions or by using amines in the presence of activating agents.

  • Hydrochloride Formation : The final step usually involves the formation of the hydrochloride salt to enhance solubility and stability.

Specific Methods

Method A: Fluorination and Amine Substitution
  • Fluorination : Starting with 3-methylquinoline, fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

  • Amination : The resulting 7-fluoro-3-methylquinoline can be reacted with ammonia or an amine in a solvent like ethanol at elevated temperatures to introduce the amino group.

  • Salt Formation : The product is then treated with hydrochloric acid to form the hydrochloride salt, which can be precipitated out.

Method B: Direct Amination of Fluorinated Quinoline
  • Starting Material : Use 7-fluoro-3-methylquinoline as the starting material.

  • Amination Reaction : Conduct an amination reaction using an amine such as methylamine in a solvent like dimethylformamide (DMF) at high temperatures.

  • Isolation : Following the reaction, the product can be purified through crystallization and treated with hydrochloric acid to obtain the hydrochloride form.

Yield and Purity Considerations

The yields for these methods vary based on reaction conditions, including temperature, time, and reagent concentrations. Typical yields for successful syntheses range from 70% to 90%, depending on the method employed.

Method Yield (%) Purity (%) Notes
Method A 85% >95% Effective for large-scale synthesis
Method B 75% >90% Requires careful control of reaction conditions

Research Findings

Recent studies have highlighted various aspects of synthesizing quinoline derivatives:

  • A study indicated that fluorination reactions could be optimized by adjusting solvent systems and reaction temperatures to improve yields and minimize by-products.

  • Another research emphasized the importance of selecting appropriate amines for substitution reactions, where primary amines often yield better results compared to secondary or tertiary amines due to steric factors.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-fluoro-3-methylquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.

    Substitution: The fluorine atom and amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications, particularly in cancer treatment. Research indicates that 2-Amino-7-fluoro-3-methylquinoline hydrochloride can inhibit specific enzymes involved in tumor growth, making it a candidate for further investigation in oncology. Its mechanism of action involves binding to the active sites of enzymes, which is crucial for understanding its role in drug development.

Case Study: Enzyme Inhibition

A notable study demonstrated that derivatives of aminoquinolines, including this compound, exhibit enhanced binding affinity to neuronal nitric oxide synthase (nNOS). This binding can potentially lead to the development of selective inhibitors for neurodegenerative disorders . The study highlighted that modifications to the quinoline structure could significantly affect enzyme selectivity and potency.

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and protein dynamics. Its ability to inhibit specific enzymes makes it useful for elucidating biochemical pathways and understanding disease mechanisms.

Table: Biological Activities of this compound

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes involved in cancer growth
Protein InteractionBinds effectively to target proteins
Neuroprotective EffectsPotential for treating neurodegenerative diseases

Synthesis and Chemical Properties

The synthesis of this compound involves several key steps, which are optimized in industrial settings to enhance yield and purity. Understanding its chemical properties is essential for its application in various research areas.

Synthesis Overview

The synthesis typically includes:

  • Formation of the quinoline ring.
  • Introduction of the amino group.
  • Halogenation at the 7-position.

These steps are crucial as they determine the compound's reactivity and biological activity.

Future Directions in Research

Ongoing studies are focusing on:

  • Therapeutic Applications : Further exploration of its potential as a cancer therapeutic agent.
  • Mechanistic Studies : Detailed investigations into its interaction with various enzymes to identify specific molecular targets.
  • Structural Modifications : Development of new derivatives with improved pharmacokinetic properties and selectivity for specific targets .

Mechanism of Action

The mechanism of action of 2-Amino-7-fluoro-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-7-fluoro-3-methylquinoline hydrochloride and its analogs:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 1172730-54-9 NH₂ (2), CH₃ (3), F (7), HCl C₁₀H₁₀ClFN₂ 212.66 Enhanced electronegativity; potential neuroactivity
2-Amino-6-fluoro-3-methylquinoline 203506-30-3 NH₂ (2), CH₃ (3), F (6) C₁₀H₉FN₂ 188.20 Fluorine at position 6 may alter binding selectivity
2-Amino-7-methoxy-3-methylquinoline hydrochloride 1171863-09-4 NH₂ (2), CH₃ (3), OCH₃ (7), HCl C₁₁H₁₄ClN₂O 240.70 Methoxy group increases steric bulk; reduced polarity
2-Amino-7-fluoro-3-phenylquinoline hydrochloride 1171733-27-9 NH₂ (2), C₆H₅ (3), F (7), HCl C₁₅H₁₂ClFN₂ 282.73 Phenyl group enhances lipophilicity; potential cytotoxicity
7-[(3-Aminomethyl)phenoxy)methyl]quinolin-2-amine - NH₂ (2), phenoxy-CH₂-NH₂ (7) C₁₇H₁₈N₃O 280.35 Bulky substituents at position 7; tested as neuron inhibitors

Key Structural and Functional Insights:

Analogs with fluorine at position 6 (CAS 203506-30-3) may exhibit altered binding modes due to spatial rearrangement of the quinoline core .

Solubility and Stability: Hydrochloride salts (e.g., CAS 1172730-54-9 and 1171863-09-4) generally exhibit higher aqueous solubility than non-salt forms, enhancing bioavailability . The phenyl-substituted analog (CAS 1171733-27-9) demonstrates increased lipophilicity, which could improve membrane permeability but reduce solubility .

Biological Activity: Compounds with bulky substituents at position 7, such as phenoxy groups (e.g., ’s compounds 9–11), show variable potency as neuron inhibitors, suggesting steric hindrance may limit target engagement compared to smaller halogen substituents .

Biological Activity

2-Amino-7-fluoro-3-methylquinoline hydrochloride is a quinoline derivative notable for its significant biological activity, particularly in enzyme inhibition and potential therapeutic applications. Its unique molecular structure, characterized by an amino group at the 2-position and a fluorine atom at the 7-position, contributes to its interaction with various biological targets, making it a compound of interest in medicinal chemistry.

  • Molecular Formula: C10H9FN2·HCl
  • Molecular Weight: Approximately 212.65 g/mol
  • Structure: The compound features a heterocyclic aromatic ring which is essential for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through enzyme inhibition. The compound can bind to active sites on specific enzymes, thereby modulating their activity and affecting various biochemical pathways. This mechanism is particularly relevant in cancer treatment, where it may inhibit tumor growth by targeting enzymes involved in cell proliferation.

Enzyme Inhibition

Studies have shown that this compound effectively inhibits specific enzymes, which is crucial for its potential therapeutic effects:

  • Target Enzymes: Various enzymes related to cancer cell proliferation.
  • Binding Affinity: The compound's structure allows for effective binding to enzyme active sites, enhancing its inhibitory capacity.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties:

  • Tested Strains:
    • Gram-positive: Bacillus subtilis, Streptomyces albus
    • Gram-negative: Escherichia coli, Proteus mirabilis

The compound showed significant activity against these strains, indicating its potential as an antimicrobial agent .

Cancer Research

A notable study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

  • Cytotoxicity: The compound displayed promising cytotoxic activity with an IC50 range of 2.1 to 9.8 µM against HepG2 and MCF-7 cell lines.
  • Mechanism of Action: Further investigations revealed that the compound induces apoptosis in cancer cells by increasing levels of pro-apoptotic proteins (caspase-3 and caspase-9) while decreasing anti-apoptotic proteins (Bcl-2) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted how variations in the chemical structure influence biological activity:

CompoundIC50 (µM)Activity Type
Compound 11e2.1 (HepG2)Cytotoxic
Compound 12g5.4 (VEGFR-2)Inhibitory

These findings suggest that modifications in the quinoline structure can enhance or diminish biological activity, guiding future drug design efforts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-7-fluoro-3-methylquinoline hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Vilsmeier-Haack formylation using MSCL-DMF/DMAC reagents, which facilitate regioselective functionalization at the 3-position of the quinoline core. Key parameters include temperature (80–100°C), solvent polarity, and stoichiometric control of the acylating agent. Lower yields (<50%) are observed with excess chlorinating agents due to byproduct formation (e.g., 2-chloro derivatives) .
  • Optimization : Use anhydrous conditions and inert gas purging to minimize hydrolysis. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, 220 nm detection) .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Confirm substitution patterns (e.g., 7-fluoro chemical shifts at δ ~145–150 ppm for 19F NMR).
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+ at m/z 208.2 (free base) and 244.6 (hydrochloride).
  • Elemental Analysis : Match calculated C, H, N, Cl values within ±0.3% deviation .
    • Purity Criteria : Use HPLC with >98% purity thresholds; residual solvents (DMF, DCM) must comply with ICH Q3C guidelines .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

  • pH Sensitivity : The compound degrades at pH >7.0 due to dehydrohalogenation. Stability studies (25°C, 48 hrs) show <5% degradation at pH 3.0–5.0 (citrate buffer) .
  • Storage : Store desiccated at −20°C in amber vials to prevent photolytic cleavage of the C-F bond .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in quinoline functionalization be resolved?

  • Case Study : Ethylation of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate yields two regioisomers (3- vs. 4-substituted). DFT calculations (B3LYP/6-31G*) reveal steric hindrance at the 4-position drives selectivity toward 3-substitution (ΔG‡ ~2.3 kcal/mol). Experimental validation via NOESY confirms spatial proximity of substituents .
  • Recommendation : Pair computational modeling with kinetic studies (e.g., variable-temperature NMR) to map energy barriers .

Q. What strategies address discrepancies in antimicrobial activity data for quinoline derivatives?

  • Data Analysis : Discrepancies arise from strain-specific responses (e.g., Gram-positive vs. Gram-negative bacteria). Standardize MIC assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For example, 2-amino-7-fluoro-3-methylquinoline derivatives show MIC50 = 8 µg/mL against S. aureus but >32 µg/mL against E. coli .
  • Mechanistic Insight : Fluoro and methyl groups enhance membrane penetration but may reduce target (e.g., DNA gyrase) binding affinity. Perform molecular docking (PDB: 1KZN) to correlate substituent effects with inhibition .

Q. How can researchers design experiments to elucidate the role of intermolecular interactions in crystal packing?

  • Crystallography : Single-crystal X-ray diffraction of related compounds (e.g., ethyl 7-chloro-6-fluoro-8-nitro-4-oxo-quinoline-3-carboxylate) reveals C–H⋯O and C–H⋯Cl hydrogen bonds stabilizing the lattice. Use Mercury software to analyze packing motifs .
  • Thermal Analysis : TGA-DSC (10°C/min, N2) identifies phase transitions linked to intermolecular forces (e.g., melting points >180°C correlate with dense H-bond networks) .

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